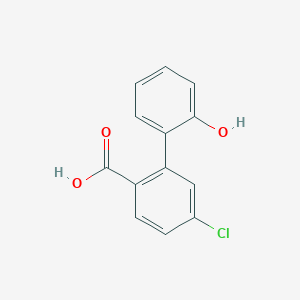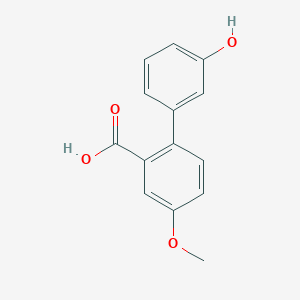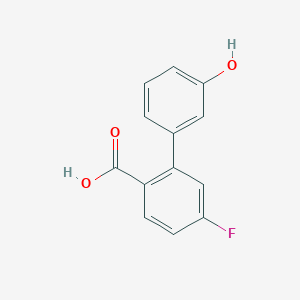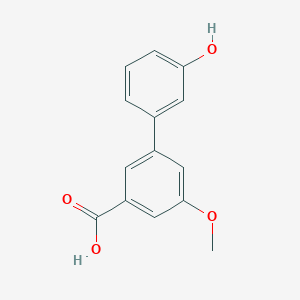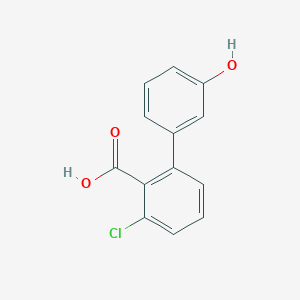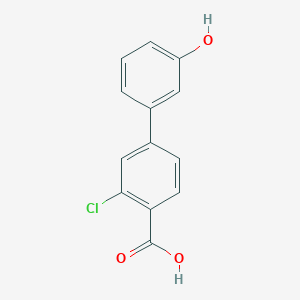
3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid, 95%, also known as 3-HPBA, is a phenolic acid found in plants and is an important intermediate in the synthesis of many other compounds. It is a white crystalline solid with a melting point of 160-162°C and a boiling point of 473°C. 3-HPBA is widely used in the synthesis of pharmaceuticals, dyes, and other chemicals. It is also used in the preparation of flavonoids, coumarins, and other natural products.
科学的研究の応用
3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid, 95% has been widely used in scientific research as a building block for the synthesis of various molecules and materials. It is often used in the synthesis of flavonoids and coumarins, which are important compounds in the development of new drugs. It has also been used in the synthesis of dyes, pigments, and other materials. Furthermore, 3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid, 95% has been used in the development of new catalysts and other materials for use in biochemistry and biotechnology.
作用機序
The mechanism of action of 3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid, 95% is not well understood. However, it is believed to act as an antioxidant, which means that it can protect cells from damage caused by free radicals. It is also thought to have anti-inflammatory properties and may be effective in the treatment of certain diseases. Additionally, 3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid, 95% may have anti-cancer properties and may be useful in the treatment of certain types of tumors.
Biochemical and Physiological Effects
3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to be an effective antioxidant, which means that it can protect cells from damage caused by free radicals. Additionally, it has been found to have anti-inflammatory properties and may be effective in the treatment of certain diseases. Furthermore, 3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid, 95% may have anti-cancer properties and may be useful in the treatment of certain types of tumors.
実験室実験の利点と制限
3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound and does not degrade easily. Furthermore, it is a versatile compound that can be used in a variety of different reactions.
However, there are also some limitations to using 3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments. For example, it is not soluble in water and can be difficult to dissolve in organic solvents. Additionally, the reaction conditions required for the synthesis of 3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid, 95% can be difficult to control and can lead to low yields of product.
将来の方向性
There are several potential future directions for the use of 3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid, 95% in research. For example, it could be used to synthesize novel compounds or materials for use in biochemistry and biotechnology. Additionally, it could be used to develop new catalysts or other materials for use in chemical synthesis. Furthermore, it could be used to develop new drugs or treatments for various diseases. Finally, it could be used to develop new dyes, pigments, and other materials for use in various industries.
合成法
3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid, 95% can be synthesized from the reaction of p-hydroxybenzoic acid and 3-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a product with a yield of approximately 95%. The reaction is carried out in an inert atmosphere, such as nitrogen, and is typically conducted at a temperature of 80-100°C.
特性
IUPAC Name |
3-hydroxy-5-(3-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7,14-15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTGNNDYIMUWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688695 |
Source


|
| Record name | 3',5-Dihydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258628-52-2 |
Source


|
| Record name | 3',5-Dihydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

